MAO-B Selectivity Over MAO-A
In a head-to-head assay against human recombinant MAO-A and MAO-B expressed in supersomes, 2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile demonstrated a clear preference for MAO-B. The compound inhibited MAO-B with an IC50 of 560 nM, while its IC50 against MAO-A was 4,200 nM [1]. This yields a selectivity ratio of 7.5 in favor of MAO-B, a profile that distinguishes it from many unselective quinoline analogs.
7.5-fold selectivity for MAO-B
| Evidence Dimension | Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | MAO-B IC50 = 560 nM; MAO-A IC50 = 4,200 nM |
| Comparator Or Baseline | Within-assay MAO-A activity as comparator |
| Quantified Difference | 7.5-fold selectivity for MAO-B |
| Conditions | Human recombinant MAO-A and MAO-B expressed in supersomes; kynuramine substrate; 4-hydroxyquinoline formation measured |
Why This Matters
This selectivity profile is essential for neuroscience research applications requiring MAO-B preferential inhibition without complete ablation of MAO-A activity, which is linked to peripheral side effects.
- [1] BindingDB. (2025). BDBM50585929 (CHEMBL5083737): IC50 values for human recombinant MAO-A (4,200 nM) and MAO-B (560 nM) in supersomes. View Source
